

Application Notes and Protocols for R162, a GDH1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

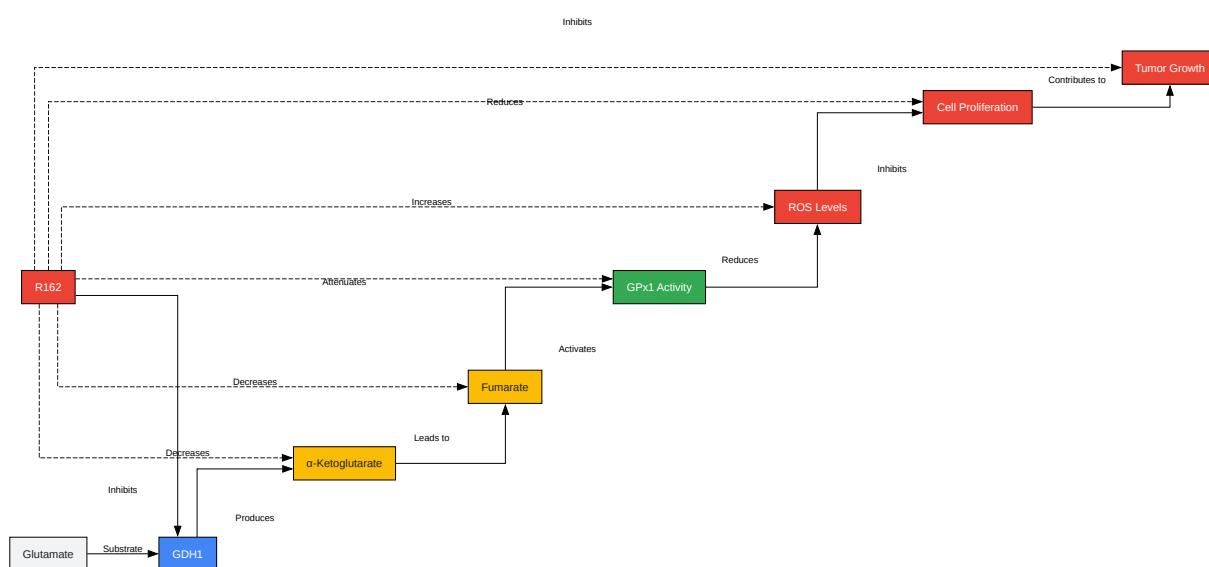
Compound Name: **R162**

Cat. No.: **B1678699**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


R162 is a cell-permeable, bioavailable, and non-toxic purpurin analog that functions as a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1).^[1] GDH1 is a mitochondrial enzyme crucial for amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate to α -ketoglutarate (α -KG).^[2] In many cancer cells, GDH1 is upregulated and plays a significant role in redox homeostasis and cellular proliferation.^{[3][4]} **R162** inhibits GDH1 activity in a mixed-mode manner and has demonstrated anti-cancer properties by disrupting redox balance and inhibiting tumor growth.^[3] These application notes provide a detailed protocol for an *in vitro* assay to determine the inhibitory activity of **R162** on GDH1.

Data Presentation

Parameter	Value	Reference
Target	Glutamate Dehydrogenase 1 (GDH1/GLUD1)	[1]
Synonyms	2-Allyl-1-hydroxy-9,10-anthraquinone	
CAS Number	64302-87-0	
Molecular Weight	264.28 g/mol	
IC50	23 μ M	
Binding Affinity (Kd)	30 μ M	
Solubility	5 mg/mL in DMSO	
Storage	Stock solutions are stable for up to 3 months at -20°C.	

Signaling Pathway of GDH1 Inhibition by R162

The inhibition of GDH1 by **R162** initiates a cascade of intracellular events, primarily impacting cellular redox balance and proliferation.

[Click to download full resolution via product page](#)

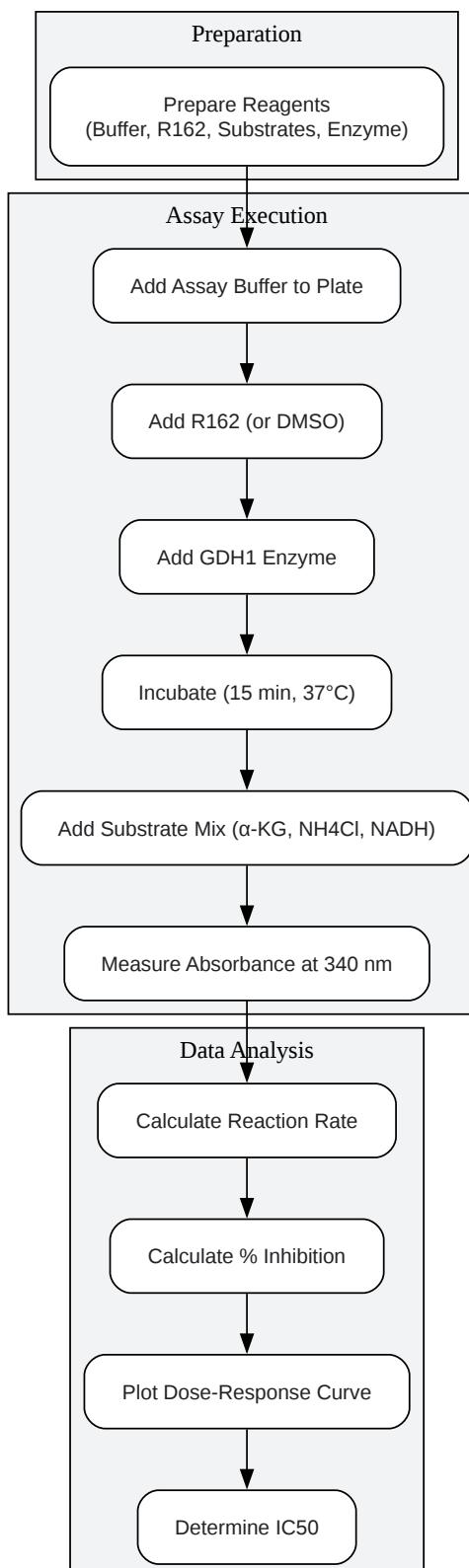
Caption: GDH1 inhibition by **R162** decreases α -KG and fumarate, leading to reduced GPx1 activity, increased ROS, and ultimately, inhibited cell proliferation and tumor growth.

Experimental Protocols

In Vitro GDH1 Activity Assay (Spectrophotometric Method)

This protocol is designed to measure the enzymatic activity of GDH1 by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD⁺. The inhibitory effect of **R162** is determined by comparing the enzyme activity with and without the inhibitor.

Materials:


- Purified GDH1 enzyme or GDH1-overexpressing cell lysate
- **R162** inhibitor
- Assay Buffer: 50 mM Tris-HCl, pH 7.5
- α -Ketoglutarate (α -KG) solution
- Ammonium Chloride (NH₄Cl) solution
- NADH solution
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **R162** in DMSO.

- Prepare working solutions of α -KG, NH4Cl, and NADH in Assay Buffer. The final concentrations in the assay will depend on the specific experimental design but should be optimized based on the Km of the enzyme for its substrates.
- Prepare a solution of GDH1 enzyme in Assay Buffer. The concentration should be sufficient to provide a linear reaction rate for at least 10 minutes.
- Assay Protocol:
 - Add 50 μ L of Assay Buffer to all wells of the microplate.
 - Add 10 μ L of **R162** solution at various concentrations to the test wells. Add 10 μ L of DMSO to the control wells.
 - Add 10 μ L of GDH1 enzyme solution to all wells.
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
 - To initiate the reaction, add a 30 μ L substrate mixture containing α -KG, NH4Cl, and NADH to all wells.
 - Immediately start measuring the absorbance at 340 nm every minute for 10-20 minutes using a spectrophotometer.
- Data Analysis:
 - Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (Δ Abs/min).
 - Calculate the percent inhibition for each concentration of **R162** using the following formula:
$$\% \text{ Inhibition} = [(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$$
 - Plot the percent inhibition against the logarithm of the **R162** concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro GDH1 inhibition assay using **R162**.

Conclusion

R162 is a valuable tool for studying the role of GDH1 in cancer metabolism and for the development of novel anti-cancer therapies. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize **R162** in their in vitro studies. The spectrophotometric assay is a reliable method for determining the inhibitory potency of **R162** and other potential GDH1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Lifting the veil on tumor metabolism: A GDH1-focused perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [Application Notes and Protocols for R162, a GDH1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678699#r162-gdh1-inhibitor-in-vitro-assay-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com